molecular formula C10H11Cl2N B13580336 6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline

6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13580336
M. Wt: 216.10 g/mol
InChI Key: ZQNFZDMOLWFKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with a molecular formula of C10H11Cl2N. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline typically involves the reduction of 6,8-dichloroquinoline derivatives. One common method is the catalytic hydrogenation of 6,8-dichloro-5-methylquinoline using a palladium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-5-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to its non-chlorinated analogs .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

6,8-dichloro-5-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H11Cl2N/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h5,13H,2-4H2,1H3

InChI Key

ZQNFZDMOLWFKMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCNC2=C(C=C1Cl)Cl

Origin of Product

United States

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